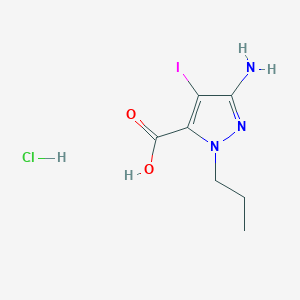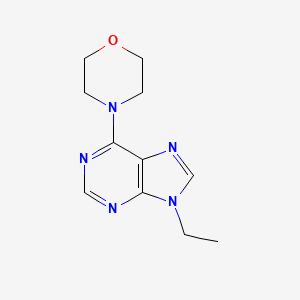![molecular formula C11H15N5 B12233352 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine](/img/structure/B12233352.png)
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring, with a piperidine moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves the cyclization of 2,3-dichloropyrazine with hydrazine to form 2-chloro-3-hydrazinopyrazine. This intermediate is then subjected to cyclization with carbonic acid halo anhydrides, followed by hydrolysis and subsequent alkylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole-pyrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a scaffold for developing new drugs, particularly kinase inhibitors for cancer therapy.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-3-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]-2-propanol
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit multiple kinases makes it a valuable scaffold for drug development, particularly in the field of oncology.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-methyl-8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H15N5/c1-9-13-14-11-10(12-5-8-16(9)11)15-6-3-2-4-7-15/h5,8H,2-4,6-7H2,1H3 |
InChI Key |
YULMZDKVTBUOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethoxy-2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12233284.png)
![1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12233288.png)
![6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)

![1-{1-[5-Fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12233313.png)



![4-Cyclobutyl-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12233329.png)
![4-cyclopropyl-1-methyl-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12233332.png)
![1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid](/img/structure/B12233341.png)
![2-{1-[(3,3-Difluorocyclobutyl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12233342.png)
![4-[3-(Trifluoromethoxy)benzoyl]piperazin-2-one](/img/structure/B12233353.png)
![3-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12233357.png)
